molecular formula C17H16BrN5S B15087065 5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15087065
M. Wt: 402.3 g/mol
InChI Key: PUXLQEOXADFNPL-YBFXNURJSA-N
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Description

“5-(4-BR-PH)-4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-BR-PH)-4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated precursor.

    Formation of the Benzylideneamino Group: The benzylideneamino group can be formed through a condensation reaction between a dimethylamino benzaldehyde and an amine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Anticancer Activity: Potential use in cancer research due to its ability to interact with biological targets.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Development of new drugs based on its chemical structure.

Mechanism of Action

The mechanism of action of “5-(4-BR-PH)-4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets may include enzymes involved in cell division, signaling pathways, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various biological activities.

    Benzylideneamino Derivatives: Compounds with similar imine groups that exhibit diverse biological activities.

    Bromophenyl Derivatives: Compounds with bromophenyl groups that are used in various chemical and biological applications.

Uniqueness

“5-(4-BR-PH)-4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to the combination of its triazole ring, bromophenyl group, and benzylideneamino group. This combination may confer specific properties such as enhanced biological activity or unique chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16BrN5S

Molecular Weight

402.3 g/mol

IUPAC Name

3-(4-bromophenyl)-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16BrN5S/c1-22(2)15-9-3-12(4-10-15)11-19-23-16(20-21-17(23)24)13-5-7-14(18)8-6-13/h3-11H,1-2H3,(H,21,24)/b19-11+

InChI Key

PUXLQEOXADFNPL-YBFXNURJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br

Origin of Product

United States

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